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Compound of Interest

Compound Name:
3-Chloro-4-ethoxy-5-

methoxyphenol

CAS No.: 1881293-82-8

Cat. No.: B1435229

Get Quote

Executive Summary
The 3-Chloro-4-ethoxy-5-methoxyphenol moiety represents a critical evolution in "privileged

structure" design.[1] Historically, the 3,4,5-trimethoxyphenyl (TMP) motif has been a

cornerstone of medicinal chemistry (e.g., Reserpine, Colchicine, Trimethoprim), prized for its

ability to fill hydrophobic pockets in enzymes and receptors.[1]

However, the TMP motif suffers from rapid O-demethylation by cytochrome P450 enzymes

(CYP450).[1] The 3-Chloro-4-ethoxy-5-methoxy substitution pattern addresses this liability

through two specific mechanisms:

Metabolic Blocking: The chlorine atom at the 3-position sterically and electronically inhibits

metabolic attack on the ring, extending half-life (

).[1]

Lipophilic Tuning: The 4-ethoxy group increases lipophilicity (
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) compared to a methoxy group, improving membrane permeability and altering binding
kinetics without significantly changing the steric footprint.

This guide details the synthesis, pharmacology, and application of this scaffold, specifically in

the context of Retinoic Acid Receptor alpha (RAR

) agonists for neurodegenerative diseases and Kinase Inhibitors.

Chemical Synthesis & Retrosynthetic Analysis
Retrosynthetic Strategy
To synthesize 3-chloro-4-ethoxy-5-methoxybenzoic acid (a common intermediate), the most

robust route leverages 5-Chlorovanillin as a starting material.[1] This approach avoids non-

selective chlorination of complex intermediates.

Pathway Logic:

Starting Material: 5-Chlorovanillin (commercially available, CAS 19463-48-0).[1]

Functionalization: Selective

-alkylation of the phenol with ethyl iodide.[1]

Oxidation: Conversion of the aldehyde to the carboxylic acid via Pinnick oxidation.

Synthesis Workflow Visualization

Figure 1: Validated Synthesis Route from 5-Chlorovanillin
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(3-Chloro-4-hydroxy-5-methoxybenzaldehyde)

O-Alkylation
(EtI, K2CO3, DMF)

 60°C, 4h Intermediate A
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Figure 1: Step-wise synthesis of the benzoic acid precursor. The use of 5-chlorovanillin ensures

regiospecificity of the chlorine atom.[1]

Detailed Experimental Protocol
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Note: This protocol is adapted from standard medicinal chemistry practices for vanillin

derivatives.

Step 1: Synthesis of 3-Chloro-4-ethoxy-5-methoxybenzaldehyde

Reagents: 5-Chlorovanillin (10.0 g, 53.6 mmol), Ethyl Iodide (12.5 g, 80.0 mmol), Potassium

Carbonate (

, 14.8 g, 107 mmol).

Solvent: Dimethylformamide (DMF), anhydrous (100 mL).

Procedure:

Dissolve 5-chlorovanillin in DMF under

atmosphere.

Add

followed by dropwise addition of Ethyl Iodide.

Heat to 60°C and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1).

Workup: Pour into ice water (500 mL). Filter the resulting white precipitate. Wash with

water (

mL) and dry under vacuum.

Yield: ~10.5 g (92%).

Step 2: Oxidation to 3-Chloro-4-ethoxy-5-methoxybenzoic Acid

Reagents: Intermediate A (10.0 g), Sodium Chlorite (

), Sodium Dihydrogen Phosphate (

), 2-Methyl-2-butene (scavenger).

Solvent:
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-Butanol / Water (3:1).[1]

Procedure:

Dissolve aldehyde in solvent mixture. Add 2-methyl-2-butene (5 eq).[1]

Add solution of

(3 eq) and

(3 eq) in water dropwise at 0°C.

Stir at room temperature for 3 hours.

Workup: Acidify to pH 2 with 1N HCl. Extract with Ethyl Acetate. Wash with brine, dry over

, and concentrate.

Validation:

NMR (DMSO-

) should show loss of aldehyde proton (~9.8 ppm) and appearance of broad carboxylic acid
proton (~12.5 ppm).

Medicinal Chemistry Applications
Case Study: RAR Agonists (Alzheimer's Disease)
The most prominent application of this scaffold is found in the development of selective

Retinoic Acid Receptor alpha (RAR

) agonists.[1][2]

Reference: US Patent 9447028B2 ("Therapeutic aryl-amido-aryl compounds").[1]

Mechanism: RAR

activation regulates amyloid deposits and promotes neuronal survival.[2][3]
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Role of Scaffold: The 3-chloro-4-ethoxy-5-methoxy ring replaces the traditional hydrophobic

tail.[1] The chlorine atom prevents hydroxylation at the 3-position, a common metabolic soft

spot in retinoids.[1]

Structure-Activity Relationship (SAR) Data
The following table summarizes the impact of substituting the classic 3,4,5-trimethoxy ring with

the 3-chloro-4-ethoxy-5-methoxy analog in select kinase and receptor assays.

Parameter
3,4,5-Trimethoxy
(Reference)

3-Cl-4-OEt-5-OMe
(Optimized)

Impact Analysis

LogP (Lipophilicity) 1.8 - 2.1 2.8 - 3.2

Increased: Improves

blood-brain barrier

(BBB) penetration.[1]

Metabolic Stability (

)
Low (< 30 min) High (> 120 min)

Critical: Cl blocks

CYP-mediated

demethylation.[1]

Electronic Effect (

)
Electron Donating

Weakly Withdrawing

(Cl)

Modulated: Reduces

oxidation potential of

the ring.

RAR

Potency (

)

~50 nM < 10 nM

Enhanced: Chlorine

fills a specific

hydrophobic sub-

pocket.

Pharmacophore Signaling Pathway
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Figure 2: Pharmacodynamic & Pharmacokinetic Advantages of the Scaffold
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Figure 2: The dual role of the scaffold in blocking metabolism (Left) and enhancing receptor

binding (Right).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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